molecular formula C8H9BrOS B2669672 3-Bromo-5-(ethylcarbonyl)-2-methylthiophene CAS No. 887576-01-4

3-Bromo-5-(ethylcarbonyl)-2-methylthiophene

Cat. No.: B2669672
CAS No.: 887576-01-4
M. Wt: 233.12
InChI Key: OQIKLCZYSIVMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(ethylcarbonyl)-2-methylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a bromine atom at the third position, an ethylcarbonyl group at the fifth position, and a methyl group at the second position on the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(ethylcarbonyl)-2-methylthiophene typically involves the bromination of 2-methylthiophene followed by the introduction of the ethylcarbonyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The ethylcarbonyl group can be introduced through Friedel-Crafts acylation using ethyl chloroformate and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and acylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation would enhance the scalability and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(ethylcarbonyl)-2-methylthiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 3-substituted thiophenes.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of 5-(hydroxyethyl)-2-methylthiophene.

Scientific Research Applications

3-Bromo-5-(ethylcarbonyl)-2-methylthiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of organic electronic materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(ethylcarbonyl)-2-methylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the ethylcarbonyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(ethylcarbonyl)thiophene
  • 3-Bromo-2-methylthiophene
  • 5-(Ethylcarbonyl)-2-methylthiophene

Uniqueness

3-Bromo-5-(ethylcarbonyl)-2-methylthiophene is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of the bromine atom, ethylcarbonyl group, and methyl group on the thiophene ring provides distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(4-bromo-5-methylthiophen-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrOS/c1-3-7(10)8-4-6(9)5(2)11-8/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIKLCZYSIVMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(S1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.